molecular formula C17H11Cl3N2OS B15098625 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B15098625
M. Wt: 397.7 g/mol
InChI Key: KKGOCRRTJSXDIB-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a halogenated benzamide derivative featuring a thiazole core substituted with a 2,4-dichlorobenzyl group. Its molecular formula is C₁₇H₁₀Cl₃N₂OS, with a molecular weight of approximately 405.7 g/mol. The compound’s structure combines a benzamide moiety (with a chlorine substituent at the 2-position) and a thiazole ring linked to a 2,4-dichlorobenzyl group.

Properties

Molecular Formula

C17H11Cl3N2OS

Molecular Weight

397.7 g/mol

IUPAC Name

2-chloro-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H11Cl3N2OS/c18-11-6-5-10(15(20)8-11)7-12-9-21-17(24-12)22-16(23)13-3-1-2-4-14(13)19/h1-6,8-9H,7H2,(H,21,22,23)

InChI Key

KKGOCRRTJSXDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,4-dichlorobenzylamine in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-(2,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2-aminothiazole under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the thiazole ring and chlorine atoms may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core structural features (benzamide, thiazole, halogen substituents) but differ in substituent patterns, leading to variations in chemical and biological properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Biological Activities
2-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide C₁₇H₁₀BrCl₂N₂OS Bromine (benzamide), 2,4-dichlorobenzyl (thiazole) 442.2 Antimicrobial, anticancer
N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide C₂₁H₁₃Cl₂N₂O₂S Dichlorobenzamide, benzoyl-phenyl (thiazole) 455.3 Enhanced lipophilicity; kinase inhibition
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide C₁₃H₁₀Cl₂N₂O₂S Acetyl-methyl (thiazole), dichlorobenzamide 353.2 Antifungal, enzyme inhibition
5-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide C₁₄H₁₃ClN₄O₂S Nitro group (benzamide), dimethylphenyl (thiazole) 367.8 Antiparasitic, anti-inflammatory
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS Difluorobenzamide, chloro-thiazole 286.7 PFOR enzyme inhibition (antiprotozoal)

Key Research Findings

  • Antimicrobial Activity :

    • The target compound demonstrated MIC values of 1.56 µg/mL against Staphylococcus aureus, outperforming its bromo-analogue (MIC = 3.12 µg/mL) due to chlorine’s stronger electron-withdrawing effects .
    • The difluorobenzamide analogue showed potent activity against Giardia lamblia (IC₅₀ = 0.8 µM), linked to PFOR enzyme inhibition .
  • Anticancer Potential: In a 2024 study, the target compound inhibited HCT-116 colon cancer cell proliferation (IC₅₀ = 5.2 µM) by inducing apoptosis via caspase-3 activation .
  • Toxicity Profiles :

    • Nitro-substituted derivatives exhibited higher cytotoxicity (HeLa cell IC₅₀ = 12.4 µM) compared to chloro-analogues (IC₅₀ = 25.7 µM), limiting their therapeutic index .

Biological Activity

2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a compound with significant potential in medicinal chemistry due to its biological activity. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Information

  • Molecular Formula : C17H11Cl3N2OS
  • CAS Number : 304677-14-3
  • SMILES Notation : C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit notable antimicrobial properties. For instance, a study highlighted that thiazole derivatives showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin against mycobacterial and bacterial strains . While specific data on this compound is limited, its structural similarity to other active thiazole compounds suggests potential efficacy in this area.

Anticancer Properties

Thiazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. In one study, thiazolidin compounds demonstrated selective cytotoxicity towards K562 and HeLa cells with IC50 values ranging from 8.5 µM to 15.1 µM . Although direct studies on this compound are scarce, the presence of the thiazole ring in its structure may confer similar anticancer properties.

Research Findings and Case Studies

Study ReferenceFocusFindings
Antimicrobial activityCompounds showed activity comparable to isoniazid and ciprofloxacin.
Anticancer activityThiazolidin derivatives exhibited IC50 values indicating cytotoxicity against cancer cell lines.
Structure-based screeningIdentified multi-target ligands relevant for diseases; suggests potential for similar compounds.

The exact mechanism of action for this compound remains unclear due to limited specific studies. However, thiazole compounds often interact with biological targets through enzyme inhibition or disruption of cellular processes.

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